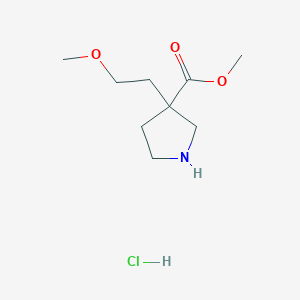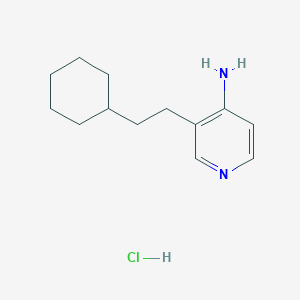![molecular formula C6H11ClN2O B1431337 2,6-Diazaspiro[3.4]octan-7-one hydrochloride CAS No. 1956355-12-6](/img/structure/B1431337.png)
2,6-Diazaspiro[3.4]octan-7-one hydrochloride
概要
説明
2,6-Diazaspiro[34]octan-7-one hydrochloride is a chemical compound with the molecular formula C₆H₁₁ClN₂O It is a spirocyclic compound, meaning it contains a unique ring structure where two rings are connected through a single atom
作用機序
Target of Action
The primary target of 2,6-Diazaspiro[3.4]octan-7-one hydrochloride is the Sigma-1 receptor (σ1R) . The σ1R is considered a promising drug target for pain management .
Mode of Action
This compound: interacts with the Sigma-1 receptor (σ1R) as an antagonist . This means it binds to the receptor and inhibits its activity.
Biochemical Pathways
The biochemical pathways affected by This compound It is known that σ1r antagonists can enhance the analgesic effect of mu opioid receptor (mor) agonists . This suggests that the compound may influence pain signaling pathways in the body .
Result of Action
The molecular and cellular effects of This compound It is known that σ1r antagonists can enhance the analgesic effect of mor agonists without amplifying the adverse effects . This suggests that the compound may have potential applications in pain management .
生化学分析
Biochemical Properties
2,6-Diazaspiro[3.4]octan-7-one hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been identified as a potent sigma-1 receptor antagonist . Sigma-1 receptors are involved in modulating the activity of various ion channels and receptors, and their antagonism can enhance the analgesic effects of opioids like morphine . The interaction between this compound and sigma-1 receptors is crucial for its biochemical activity.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its antagonistic action on sigma-1 receptors can enhance the antinociceptive effect of morphine and rescue morphine-induced analgesic tolerance . This indicates that this compound can significantly impact cell signaling and gene expression related to pain management.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly sigma-1 receptors. By binding to these receptors, it inhibits their activity, leading to enhanced analgesic effects of opioids . This inhibition can also prevent the development of tolerance to opioids, making it a valuable compound in pain management. Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under specific storage conditions, such as keeping it in a dark place and under an inert atmosphere at 2-8°C . Over time, its stability and degradation can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that its antagonistic effects on sigma-1 receptors can persist, providing sustained analgesic benefits .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively enhances the analgesic effects of opioids without significant adverse effects . At higher doses, there may be threshold effects, and potential toxic or adverse effects could be observed. It is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing any harmful effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect its localization and accumulation within specific tissues, influencing its therapeutic efficacy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diazaspiro[3.4]octan-7-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified through crystallization or other suitable methods to obtain the desired product with a purity of 95-97% .
化学反応の分析
Types of Reactions
2,6-Diazaspiro[3.4]octan-7-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms .
科学的研究の応用
2,6-Diazaspiro[3.4]octan-7-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
類似化合物との比較
Similar Compounds
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane: Another spirocyclic compound with dual activity as a mu-opioid receptor agonist and sigma-1 receptor antagonist.
2,6-Diazaspiro[3.4]octan-7-one derivatives: Various derivatives of the parent compound have been synthesized and studied for their enhanced biological activity.
Uniqueness
2,6-Diazaspiro[3.4]octan-7-one hydrochloride stands out due to its specific activity as a sigma-1 receptor antagonist, which is not commonly found in other similar compounds. This unique property makes it particularly valuable in the development of novel analgesics and pain management strategies .
特性
IUPAC Name |
2,6-diazaspiro[3.4]octan-7-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.ClH/c9-5-1-6(4-8-5)2-7-3-6;/h7H,1-4H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHFTLCRQIGGIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NCC12CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(R)-Hexahydro-pyrrolo[1,2-a]pyrazin-6-one hydrochloride](/img/structure/B1431261.png)
![Methyl 2-{1-[(fluorosulfonyl)methyl]cyclopropyl}acetate](/img/structure/B1431262.png)
![1,3-Dimethyl-1,4,5a,6,7,8-hexahydro-5H-pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazine-5-one](/img/structure/B1431263.png)

![2-Phenyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide](/img/structure/B1431269.png)


![2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1431273.png)


